molecular formula C6H8AsNO2 B1202754 (4-Aminophenyl)arsonous acid CAS No. 68615-34-9

(4-Aminophenyl)arsonous acid

Cat. No. B1202754
CAS RN: 68615-34-9
M. Wt: 201.05 g/mol
InChI Key: VGDHRYHBCTUEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-aminophenylarsonous acid is an aminophenylarsonous acid.

Scientific Research Applications

Coordination Complex Structures

(4-Aminophenyl)arsonous acid has been studied for its role in forming coordination complex structures with alkaline earth metals (Mg, Ca, Sr, Ba). These complexes exhibit intricate three-dimensional networks through hydrogen bonding, contributing to our understanding of metal-organic frameworks and their potential applications in various fields like materials science and catalysis (Smith & Wermuth, 2017).

Hybrid Polyoxovanadates Formation

The acid is instrumental in the formation of hybrid polyoxovanadates, showcasing the influence of its nature in the synthesis of novel cage structures and supramolecular assemblies. This has implications for materials science, particularly in the development of nanoscopic structures and materials (Breen et al., 2012).

Spectroscopic Studies

The acid has been used in spectroscopic studies, notably in the modification of bovine pancreatic ribonuclease A with a site-specific reagent derived from it. These studies provide insights into protein structure and interactions, which are crucial for understanding biological processes and drug development (Hummel et al., 1981).

Ternary System Studies

In a study involving β-cyclodextrin, simple carbohydrates, and phenyl derivatives of inorganic oxoacids, including 4-aminophenyl arsonic acid, complex formation reactions were analyzed. This contributes to the understanding of molecular interactions and could have implications for pharmaceutical and food industries (Sebestyén et al., 2011).

Proton-Transfer Compounds

The acid reacts with strong organic acids to form proton-transfer compounds with unique hydrogen-bonding patterns. These findings have implications for the study of acid-base reactions and molecular structure in organic chemistry (Smith & Wermuth, 2017).

Arsenic Compound Detection

This acid has been used in developing methods for detecting arsenic species in various samples, an important aspect of environmental monitoring and safety (Zhu, 2013).

Crystal Growth and Characterization

Studies on the crystal growth and characterization of (4-Aminophenyl)arsonous acid provide valuable insights into its solid-state properties, which are important for material science and pharmacology (Sangeetha et al., 2015).

properties

IUPAC Name

(4-aminophenyl)arsonous acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8AsNO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDHRYHBCTUEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)[As](O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8AsNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279438
Record name (4-aminophenyl)arsonous acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminophenyl)arsonous acid

CAS RN

68615-34-9
Record name ANTINEOPLASTIC-12686
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-aminophenyl)arsonous acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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